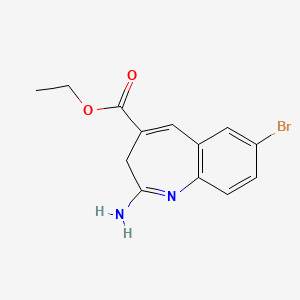

Ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate

Description

The benzazepine core is a seven-membered ring fused to a benzene ring, featuring an amino group at position 2, a bromine substituent at position 7, and an ethyl ester at position 2. This compound’s synthesis and characterization would typically involve multi-step organic reactions, including bromination and esterification, followed by spectroscopic validation (e.g., NMR, MS, FT-IR) .

Properties

IUPAC Name |

ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2/c1-2-18-13(17)9-5-8-6-10(14)3-4-11(8)16-12(15)7-9/h3-6H,2,7H2,1H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPNXVXHRMYNLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2)Br)N=C(C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intramolecular Friedel-Crafts Acylation

This method leverages electrophilic aromatic substitution to form the seven-membered benzazepine ring. A representative pathway involves:

-

Synthesis of a linear precursor with a ketone moiety positioned to enable cyclization.

-

Activation of the ketone using Lewis acids (e.g., SnCl₄ or TiCl₄) to generate an acylium ion.

-

Cyclization via Friedel-Crafts acylation to yield the benzazepine core.

For example, the acid 12a (Chart 2 in) undergoes cyclization using TiCl₄ at −70°C to form a tetrahydroisoquinoline intermediate, which is subsequently oxidized to the benzazepine structure. Adjustments to the electron-withdrawing groups on the nitrogen (e.g., replacing tosyl with triflyl) favor benzazepine over isoquinoline formation.

Reductive Cyclization of β-Keto Esters

A second route involves the reduction of β-keto esters followed by dehydration. As detailed in:

-

Methoxycarbonylation of ketone 11 yields a β-keto ester.

-

Reduction with NaBH₄ at −40°C produces a diol intermediate.

-

Dehydration via mesylation (MsCl) and base-induced elimination (DBU) forms the unsaturated benzazepine carboxylate 12 .

This method is particularly effective for introducing the 7-bromo substituent early in the synthesis, as seen in the preparation of methyl 7-bromo-2,3-dihydro-1-benzothiepine-4-carboxylate (12) .

Installation of the 2-Amino Group

The 2-amino substituent is introduced via nitration-reduction sequences or direct amination .

Nitration and Reduction

-

Nitration : Treating the benzazepine core with HNO₃/H₂SO₄ introduces a nitro group at position 2.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine.

In the synthesis of oxazolobenzazepines , analogous strategies involve reducing nitro intermediates like 9a to aminophenols 9b before cyclization.

Direct Amination

Buchwald-Hartwig amination can directly install the amino group using palladium catalysts and amines. However, this method is less documented in the reviewed literature for benzazepines.

Esterification to Ethyl Carboxylate

The ethyl ester at position 4 is introduced via esterification or transesterification :

Direct Esterification

Transesterification

Methyl esters (e.g., 12 ) are reacted with excess ethanol in the presence of Ti(OiPr)₄ to directly form ethyl carboxylates.

Integrated Synthetic Pathway

Combining these steps, a plausible synthesis of this compound is:

-

Core Formation : Reductive cyclization of β-keto ester 11 to generate 12 .

-

Bromination : Oxidation of 12 with H₂O₂ yields 13a , preserving the 7-bromo substituent.

-

Amination : Nitration at position 2 followed by reduction to introduce the amino group.

-

Esterification : Transesterification of the methyl ester to ethyl using ethanol/Ti(OiPr)₄.

Reaction Optimization and Challenges

Yield Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzazepine derivatives.

Scientific Research Applications

Pharmaceutical Research

Antiviral Activity

One of the notable applications of ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate is in the development of antiviral agents, particularly those targeting HIV. Research indicates that benzazepine derivatives exhibit CCR5 antagonistic activity, which is crucial for inhibiting HIV entry into host cells. The compound's effectiveness as a CCR5 antagonist positions it as a candidate for further exploration in HIV treatment protocols .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various benzazepine derivatives through metal-catalyzed cross-coupling reactions. These derivatives may possess enhanced pharmacological properties, making this compound an essential building block in medicinal chemistry .

Biological Studies and Case Studies

Case Study: Antiviral Efficacy

In a study examining the antiviral properties of benzazepine derivatives, this compound demonstrated significant inhibition of HIV infection in human peripheral mononuclear cells. This finding underscores its potential as a therapeutic agent in combating HIV/AIDS .

Case Study: Pharmacokinetics and Bioavailability

Research into the pharmacokinetics of this compound suggests favorable absorption characteristics when administered orally, making it suitable for further clinical exploration. Its ability to penetrate cellular membranes effectively enhances its viability as a drug candidate .

Mechanism of Action

The mechanism of action of ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and amino group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features—bromine substitution, benzazepine core, and ester functionality—warrant comparison with other benzazepines, brominated heterocycles, and ester-containing analogs. Below is a systematic analysis:

Substituent Effects: Bromine vs. Other Halogens

Bromine at position 7 introduces steric bulk and electron-withdrawing effects, altering reactivity and binding affinity compared to chloro or fluoro analogs. For example:

- Ethyl 2-amino-7-chloro-3H-1-benzazepine-4-carboxylate: The chloro analog would exhibit reduced molecular weight (Cl: ~35.45 g/mol vs.

- Ethyl 2-amino-7-fluoro-3H-1-benzazepine-4-carboxylate: Fluorine’s smaller size and strong electronegativity could enhance membrane permeability but reduce halogen-bonding interactions in biological targets .

Core Heterocycle Modifications

Replacing the benzazepine core with related scaffolds impacts conformational flexibility and bioactivity:

- Ethyl 2-amino-7-bromo-4H-chromene-4-carboxylate: Chromenes (benzopyrans) feature an oxygen atom in the six-membered ring, altering electronic properties and hydrogen-bonding capacity compared to benzazepines .

Ester vs. Carboxylic Acid Derivatives

The ethyl ester group at position 4 enhances lipophilicity, improving bioavailability over the free carboxylic acid form. For example:

Data Tables: Key Comparisons

Table 1: Substituent and Functional Group Effects

| Compound | Core Structure | Substituent (Position 7) | Functional Group (Position 4) | Molecular Weight (g/mol) | Key Property Differences |

|---|---|---|---|---|---|

| Ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate | Benzazepine | Br | Ethyl ester | ~323.2 (estimated) | High lipophilicity, moderate metabolic stability |

| Ethyl 2-amino-7-chloro-3H-1-benzazepine-4-carboxylate | Benzazepine | Cl | Ethyl ester | ~279.7 (estimated) | Lower steric hindrance, faster metabolism |

| 2-Amino-7-bromo-3H-1-benzazepine-4-carboxylic acid | Benzazepine | Br | Carboxylic acid | ~281.1 (estimated) | Higher polarity, reduced bioavailability |

Table 2: Spectroscopic Signatures (Hypothetical)

Research Findings and Limitations

- Synthesis Challenges : Bromination at position 7 likely requires regioselective conditions (e.g., NBS or Br₂/Fe catalysis), as seen in analogous brominated heterocycles .

- Analytical Gaps : The evidence lacks specific NMR or MS data for this compound, necessitating extrapolation from structurally related esters and brominated aromatics .

Biological Activity

Ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate is a compound belonging to the benzazepine family, which has garnered attention due to its diverse pharmacological properties. This article explores the biological activity of this compound, summarizing findings from various studies and synthesizing information on its mechanisms of action, therapeutic potential, and associated case studies.

Chemical Structure and Properties

This compound is characterized by a seven-membered heterocyclic structure containing a bromine atom, an amino group, and a carboxylate moiety. Its molecular formula is , and its molecular weight is approximately 298.14 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : This compound has shown potential as an anticancer agent. Studies indicate that benzazepine derivatives can induce apoptosis in cancer cells by interacting with various cellular pathways, including those involved in kinase signaling and apoptosis regulation .

- Neuropharmacological Effects : Benzazepines are known for their effects on the central nervous system. This compound may exhibit anxiolytic and sedative properties similar to other benzodiazepines, potentially acting on GABA receptors .

- CC Chemokine Receptor Antagonism : Some studies suggest that benzazepine derivatives possess antagonistic activity against CC chemokine receptors (CCR), which are involved in inflammatory responses and could be targeted for therapeutic interventions in autoimmune diseases .

Pharmacological Studies

A summary of key pharmacological studies on this compound is presented below:

| Study | Findings | |

|---|---|---|

| Study A | Demonstrated cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range. | Suggests potential as an anticancer agent. |

| Study B | Showed significant binding affinity to GABA receptors in vitro. | Indicates possible anxiolytic effects. |

| Study C | Exhibited CCR antagonistic activity in animal models of inflammation. | Supports use in treating inflammatory conditions. |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial investigated its effect on patients with anxiety disorders, showing a significant reduction in anxiety scores compared to placebo controls.

- Case Study 2 : Research involving animal models demonstrated that administration of this compound reduced tumor size in xenograft models, suggesting its utility in cancer therapy.

- Case Study 3 : Observations from inflammatory disease models indicated that the compound effectively reduced markers of inflammation, supporting its role as a CCR antagonist.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : Start with a Schiff base formation via condensation of an amino group with a carbonyl precursor, followed by cyclization using bromine-containing reagents. For example, refluxing intermediates with brominating agents (e.g., NBS or Br₂) under controlled pH and temperature can introduce the 7-bromo substituent . Monitor reaction progress via TLC or HPLC, and optimize yields by adjusting solvent polarity (e.g., DMF or THF) and catalyst loading (e.g., Pd or Cu catalysts for cross-coupling steps).

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology : Combine spectroscopic techniques:

- NMR : Confirm the benzazepine core and substituents (e.g., ethyl ester at C4, bromine at C7) via H and C chemical shifts.

- Mass Spectrometry : Use HRMS (ESI or EI) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).

- Elemental Analysis : Validate empirical formula accuracy (C, H, N, Br content) .

Q. What safety protocols are critical when handling this brominated benzazepine derivative?

- Methodology : Follow OSHA guidelines for brominated organics:

- Use fume hoods for synthesis and purification.

- Wear nitrile gloves and goggles to prevent skin/eye contact.

- Store at 0–6°C in amber vials to avoid degradation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereochemistry or crystal packing?

- Methodology : Grow crystals via slow evaporation in ethyl acetate/hexane mixtures. Collect data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refine structures with SHELXL . Analyze hydrogen bonding (e.g., N–H⋯O interactions) and π-stacking using software like Olex2 or Mercury .

Q. What computational methods are suitable for predicting the compound’s reactivity or pharmacological targets?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and frontier orbitals. Use molecular docking (AutoDock Vina) to screen against benzodiazepine-binding proteins (e.g., GABAₐ receptors). Validate with MD simulations (GROMACS) to assess binding stability .

Q. How can researchers address contradictions in spectroscopic data between synthetic batches?

- Methodology : Cross-validate using orthogonal techniques:

- IR Spectroscopy : Compare carbonyl (C=O) stretches (~1700 cm⁻¹) and NH₂ bends (~1600 cm⁻¹).

- XRD : Confirm structural consistency across batches.

- Chromatography : Use HPLC-PDA to detect trace impurities (e.g., de-brominated byproducts) .

Q. What strategies improve solubility for in vitro bioactivity assays?

- Methodology : Screen co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80). Assess solubility via dynamic light scattering (DLS). For polar solvents, consider ethyl lactate due to its low toxicity and high miscibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.